6-Amino-9-benzyl-7-methyl-7H-purin-8(9H)-one
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Overview
Description
6-Amino-9-benzyl-7-methyl-7H-purin-8(9H)-one is a synthetic organic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds, which are significant in biochemistry due to their role in the structure of DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-9-benzyl-7-methyl-7H-purin-8(9H)-one typically involves multi-step organic reactions. A common approach might include:
Starting Materials: Benzylamine, methylamine, and a suitable purine precursor.
Reaction Steps:
Reaction Conditions: These reactions often require catalysts, specific solvents, and controlled temperatures to achieve high yields.
Industrial Production Methods
Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions
6-Amino-9-benzyl-7-methyl-7H-purin-8(9H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of functional groups using reducing agents such as sodium borohydride.
Substitution: Halogenation, nitration, or sulfonation reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).
Major Products
The major products depend on the type of reaction. For example, oxidation might yield oxo derivatives, while substitution reactions can introduce various functional groups, altering the compound’s properties.
Scientific Research Applications
6-Amino-9-benzyl-7-methyl-7H-purin-8(9H)-one may have applications in:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential as an antiviral or anticancer agent.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-Amino-9-benzyl-7-methyl-7H-purin-8(9H)-one would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting or activating biological pathways. The molecular targets could include nucleic acids or proteins, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Adenine: A naturally occurring purine base found in DNA and RNA.
Caffeine: A stimulant that is a methylxanthine derivative of purine.
Theobromine: A bitter alkaloid of the cacao plant, similar in structure to caffeine.
Uniqueness
6-Amino-9-benzyl-7-methyl-7H-purin-8(9H)-one is unique due to its specific substitutions, which may confer distinct chemical and biological properties compared to other purines. These unique features could make it valuable for specific applications in research and industry.
Properties
CAS No. |
88420-69-3 |
---|---|
Molecular Formula |
C13H13N5O |
Molecular Weight |
255.28 g/mol |
IUPAC Name |
6-amino-9-benzyl-7-methylpurin-8-one |
InChI |
InChI=1S/C13H13N5O/c1-17-10-11(14)15-8-16-12(10)18(13(17)19)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H2,14,15,16) |
InChI Key |
SXUSWHUMNDGSIT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(N=CN=C2N(C1=O)CC3=CC=CC=C3)N |
Origin of Product |
United States |
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